![molecular formula C14H19NO2 B1445016 2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one CAS No. 1458727-56-4](/img/structure/B1445016.png)
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one
Descripción general
Descripción
“2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one” is a compound with the IUPAC name (1-acetyl-4-piperidinyl)methanol . It has a molecular weight of 157.21 . This compound is a colorless to yellow-brown liquid or solid at room temperature .
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a hydroxymethyl group attached to the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives, such as this compound, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound has a storage temperature requirement of being sealed in a dry room .Aplicaciones Científicas De Investigación
Drug Design and Development
Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of many therapeutic agents . The compound could serve as a precursor in the synthesis of novel drugs due to its structural flexibility and the presence of functional groups amenable to further chemical modifications. Its potential applications include the development of central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory medications.
Biological Activity Studies
The hydroxymethyl and phenylethanone groups present in the compound can be exploited for biological activity studies . Researchers can investigate its interaction with various biological targets, such as enzymes or receptors, to determine its efficacy and potency as a lead compound in drug discovery.
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a rich field of study, and piperidine derivatives are often used in the synthesis of complex heterocyclic structures . This compound could be utilized in multicomponent reactions, leading to the formation of diverse heterocyclic systems that have applications in medicinal chemistry and material science.
Chemical Intermediate
In industrial settings, such piperidine derivatives can act as intermediates in the synthesis of more complex molecules . The compound’s chemical structure allows for various reactions, including cyclization and alkylation, which are steps in the production of fine chemicals and active pharmaceutical ingredients (APIs).
Pharmacological Research
The pharmacological profile of piperidine derivatives makes them suitable for exploring new treatments for diseases. This particular compound could be studied for its pharmacokinetics, metabolism, and potential therapeutic effects .
Material Science
Piperidine derivatives have been explored for their utility in material science, particularly in the development of novel organic compounds with specific physical properties . The compound’s molecular framework could be modified to create materials with desired characteristics, such as conductivity or photoreactivity.
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-11-12-6-8-15(9-7-12)10-14(17)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIPPJDWJSTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



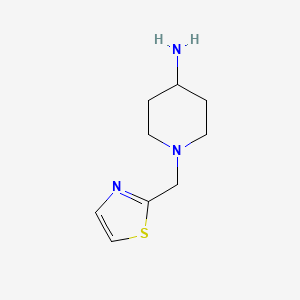
![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)
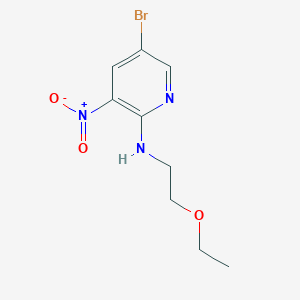
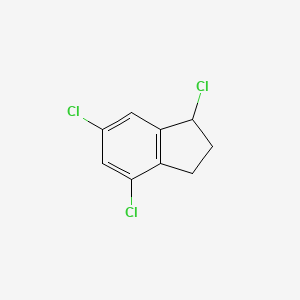
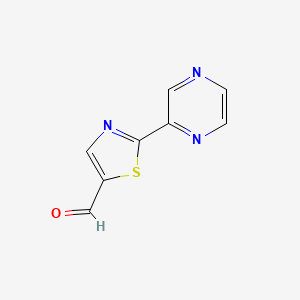
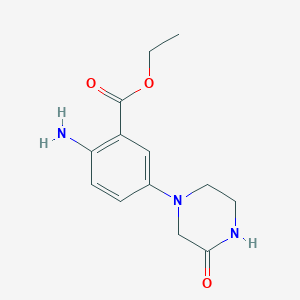

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)

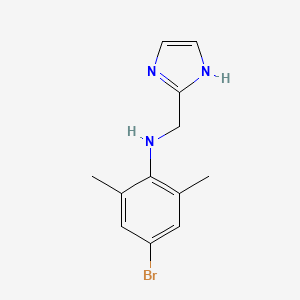
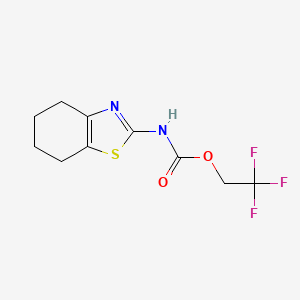


![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)